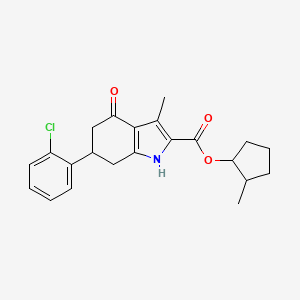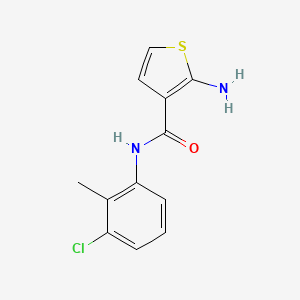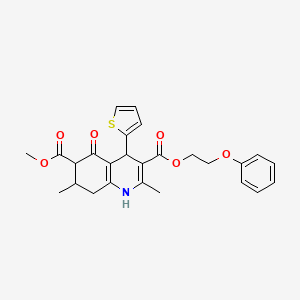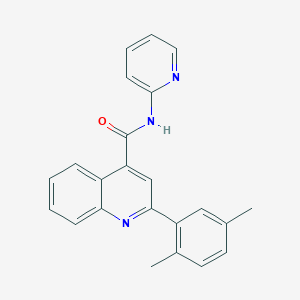![molecular formula C19H19N3O4 B4628528 N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4628528.png)
N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Complex Heterocyclic Compounds
The synthesis and exploration of novel functionalized heteroaromatic compounds are crucial areas of scientific research. Moustafa et al. (2017) discussed new rearrangements and the revision of structures originally assigned to several molecules, highlighting the importance of accurate structural identification in the synthesis of polyfunctional heteroaromatics. This includes the condensation of arylhydrazonals with active methylenenitriles, leading to new discoveries in molecular rearrangements Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017.
Optoelectronic Materials
Quinazoline derivatives, including structures related to N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide, have been identified as promising candidates for the creation of optoelectronic materials. Lipunova et al. (2018) reviewed the applications of quinazoline and pyrimidine derivatives in electronic devices, highlighting their significance in the development of luminescent elements and photoelectric conversion elements. The incorporation of such compounds into π-extended conjugated systems has proven valuable for fabricating materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices Lipunova, Nosova, Charushin, & Chupakhin, 2018.
Antimicrobial Properties
The antimicrobial properties of related compounds, specifically monoterpenes like p-Cymene, have been extensively studied. Marchese et al. (2017) discussed the antimicrobial activity of p-Cymene, a compound found in over 100 plant species. This monoterpene exhibits a broad range of biological activities, including antimicrobial effects, which are crucial due to the rising need for new substances with antimicrobial properties to treat communicable diseases and address antimicrobial resistance Marchese et al., 2017.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(4-methylphenyl)cyclopropanecarbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-2-4-12(5-3-11)14-9-15(14)18(23)21-22-19(24)20-13-6-7-16-17(8-13)26-10-25-16/h2-8,14-15H,9-10H2,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTFFMWIODJWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)

![6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4628461.png)
![{2,6-dichloro-4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![(E)-3-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4628473.png)

![N-[4-(propanoylcarbamothioylamino)phenyl]pentanamide](/img/structure/B4628496.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)


![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4628545.png)
![2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4628548.png)
